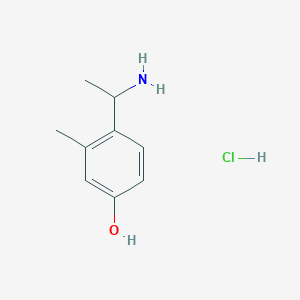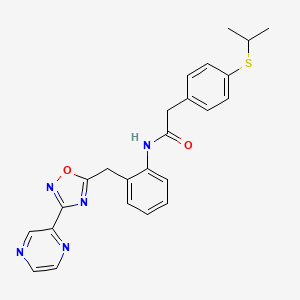![molecular formula C9H16ClN3O2 B2761771 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride CAS No. 2253632-44-7](/img/structure/B2761771.png)
1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride” is a chemical compound . It is a hydrochloride and an organoammonium salt . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-dimethylaminoethyl acrylate or DMAEA . DMAEA is an important acrylic monomer that gives basic properties to copolymers . It is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds .
Molecular Structure Analysis
The IUPAC name of the compound is 1- (2- (dimethylamino)ethyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrochloride . The InChI code is 1S/C9H15N3O2.ClH/c1-7-8 (9 (13)14)6-10-12 (7)5-4-11 (2)3;/h6H,4-5H2,1-3H3, (H,13,14);1H .
Chemical Reactions Analysis
The compound is likely to participate in reactions similar to those of other dimethylaminoethyl compounds. For example, 2-dimethylaminoethyl acrylate (DMAEA) can form polymersomes with potential applications in medical, biological, and chemical sciences . These polymersomes are more stable and robust than liposomes and can respond to external stimuli .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.7 . It is a powder and is stored at room temperature . The compound is a hydrochloride and an organoammonium salt .
Aplicaciones Científicas De Investigación
- EN300-6504518 can be used as a crosslinker in peptide synthesis. It facilitates the formation of amide bonds, which are crucial for constructing peptides. Researchers often employ it to link amino acids and create custom peptides for biological studies .
- In immunology, EN300-6504518 serves as a valuable tool for attaching haptens (small molecules) to carrier proteins. These modified proteins become immunogens, stimulating an immune response. Scientists use this approach to develop antibodies and study antigen-antibody interactions .
- The compound can label nucleic acids by reacting with the 5’ phosphate groups. This labeling is essential for tracking DNA or RNA in experiments, such as PCR, sequencing, or hybridization assays. EN300-6504518 provides a stable linkage between the label and the nucleic acid .
- EN300-6504518 plays a role in creating cationic polymers. These highly charged polymers find applications as flocculants, coagulants, dispersants, and stabilizers. Researchers use them in water treatment, drug delivery, and materials science .
- Due to its carboxylic acid functionality, EN300-6504518 can be incorporated into biocompatible materials. Researchers explore its use in drug delivery systems, tissue engineering scaffolds, and surface modifications for medical devices .
- Scientists investigate EN300-6504518’s potential as an enzyme inhibitor. By targeting specific enzymes, it may have applications in drug discovery and understanding biological pathways. Its unique structure could lead to selective inhibition of specific enzymes.
Peptide Synthesis and Modification
Immunogen Preparation
Labeling Nucleic Acids
Cationic Polymer Synthesis
Biocompatible Materials
Chemical Biology and Enzyme Inhibition
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and can cause damage to organs through prolonged or repeated exposure . The compound should be handled with care, and appropriate safety measures should be taken while handling it .
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3;/h6H,4-5H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDZWOZZWJNAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCN(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2761688.png)



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2761698.png)


![(Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2761704.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761705.png)




![2-Chloro-N-[2-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2761710.png)